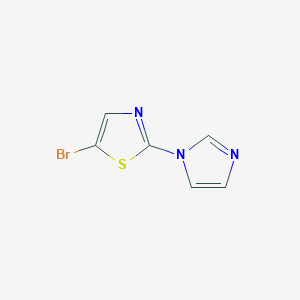
8-Bromoquinoline hydrochloride
Vue d'ensemble
Description
8-Bromoquinoline hydrochloride is a quinolone derivative . It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes . Its molecule bears a pyridyl group .
Synthesis Analysis
8-Bromoquinoline hydrochloride can be synthesized using different methods. One of the most commonly used methods for synthesizing 8-Bromoquinoline hydrochloride is the Sandmeyer reaction, which involves the conversion of 8-aminoquinoline to 8-bromoquinoline via diazotization and replacement of the diazonium group with a bromine atom.Molecular Structure Analysis
The molecular formula of 8-Bromoquinoline hydrochloride is C9H7BrClN . The InChI code is 1S/C9H6BrN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H;1H and the InChI key is PWBLKYOKAULBMR-UHFFFAOYSA-N .Chemical Reactions Analysis
8-Bromoquinoline undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives . It may also be used in the synthesis of 8-(dimesitylboryl)quinolone, direct synthesis of 5H-pyrido[3,2,1-ij]quinolin-3-one, via palladium catalyzed coupling reaction with acrolein .Physical And Chemical Properties Analysis
The molecular weight of 8-Bromoquinoline hydrochloride is 244.51 g/mol. It is slightly soluble in water, soluble in methanol, ethanol, and DMSO. It appears as a white to pale yellow crystalline powder.Applications De Recherche Scientifique
Synthesis of Ambiphilic Molecules
8-Bromoquinoline hydrochloride: serves as a precursor in the synthesis of ambiphilic molecules, which are compounds possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. An example is the synthesis of 8-(dimesitylboryl)quinolone , an ambiphilic molecule that can be used in the development of new materials and catalysts .
Palladium-Catalyzed Coupling Reactions
This compound is instrumental in palladium-catalyzed coupling reactions , such as the Suzuki-Miyaura coupling. This reaction is pivotal in creating carbon-carbon bonds, allowing for the attachment of various functional groups to the quinoline ring. For instance, reacting 8-bromoquinoline with phenylboronic acid yields 8-phenylquinoline , a compound with potential applications in organic electronics and pharmaceuticals.
Synthesis of Heterocyclic Compounds
8-Bromoquinoline hydrochloride: is used in the direct synthesis of 5H-pyrido[3,2,1-ij]quinolin-3-one . This process involves a palladium-catalyzed coupling reaction with acrolein, leading to heterocyclic compounds that are significant in medicinal chemistry for their biological activities .
Preparation of Quinolone Derivatives
The compound is also used in the preparation of 8-(1-hydroxyethyl)quinolone . Quinolones are a class of potent antibacterial agents, and modifications to their structure can lead to new drugs with improved efficacy and reduced resistance .
Organic Synthesis Building Blocks
Due to its reactive bromine atom, 8-Bromoquinoline hydrochloride acts as a building block in organic synthesis. It can be used to construct more complex molecules with diverse functionalities, which are essential in drug discovery and development.
Material Science Applications
In material science, 8-Bromoquinoline hydrochloride derivatives are explored for their electronic properties. They can be used in the creation of organic semiconductors, which are crucial for the development of flexible electronics, organic light-emitting diodes (OLEDs), and solar cells.
Safety and Hazards
8-Bromoquinoline hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
8-bromoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBLKYOKAULBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671870 | |
| Record name | 8-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1081803-09-9 | |
| Record name | 8-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride](/img/structure/B1520164.png)





![3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1520175.png)




![[(5-Cyclopropylisoxazol-3-yl)methyl]methylamine](/img/structure/B1520185.png)

